molecular formula C18H13N5O B5535505 6-AMINO-3-PHENYL-4-(PYRIDIN-3-YL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-PHENYL-4-(PYRIDIN-3-YL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B5535505
M. Wt: 315.3 g/mol
InChI Key: BFLMIRAYBVAULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One efficient method includes the use of trisodium citrate dihydrate as a catalyst. The reaction involves the Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxyaldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature . This eco-friendly synthesis yields the compound in high purity and good yield.

Chemical Reactions Analysis

6-Amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Amino-3-phenyl-4-(pyridin-3-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its pyrano[2,3-c]pyrazole core, which imparts distinct biological activities. Similar compounds include:

By comparing these compounds, researchers can identify the unique properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

6-amino-3-phenyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-9-13-14(12-7-4-8-21-10-12)15-16(11-5-2-1-3-6-11)22-23-18(15)24-17(13)20/h1-8,10,14H,20H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLMIRAYBVAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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